N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide
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Overview
Description
N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Mechanism of Action
Target of Action
N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide has been synthesized and investigated for its antibacterial activity . The primary targets of this compound are both Gram-negative and Gram-positive bacteria . It has been found to display potent antibacterial activity against these targets .
Mode of Action
The mode of action of this compound involves its interaction with bacterial cells. The compound, in conjunction with a cell-penetrating peptide octaarginine, displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible haemolytic activity towards human RBCs .
Biochemical Pathways
It is known that the compound exhibits its antibacterial activity by interacting with bacterial cells .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth. The compound displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Action Environment
It is known that the compound exhibits its antibacterial activity in the presence of a cell-penetrating peptide .
Preparation Methods
The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide typically involves the reaction of 4-ethoxybenzo[d]thiazole with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Acetylation: The compound can undergo acetylation reactions with acetic anhydride or acetyl chloride, leading to the formation of acetylated derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promising antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Materials Science: The compound’s unique chemical structure makes it suitable for use in the development of novel materials with specific properties, such as conductivity and fluorescence.
Comparison with Similar Compounds
N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide can be compared with other benzothiazole derivatives, such as:
N-(4-methylbenzo[d]thiazol-2-yl)acetamide: This compound has similar antibacterial properties but differs in its chemical structure due to the presence of a methyl group instead of an ethoxy group.
N-(4-chlorobenzo[d]thiazol-2-yl)acetamide: This derivative exhibits enhanced antifungal activity compared to this compound, likely due to the presence of a chlorine atom.
These comparisons highlight the unique properties of this compound, making it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-3-15-8-5-4-6-9-10(8)13-11(16-9)12-7(2)14/h4-6H,3H2,1-2H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRYODWOAZYWLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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